2-(4-((7-CHLORO-2-QUINOXALINYL)OXY)-PHENOXY)-PROPIONIC ACID
2-(4-((7-CHLORO-2-QUINOXALINYL)OXY)-PHENOXY)-PROPIONIC ACID
Brand Name:
Vulcanchem
CAS No.:
157435-10-4
VCID:
VC0188095
InChI:
InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)
SMILES:
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl
Molecular Formula:
C17H13ClN2O4
Molecular Weight:
344.7 g/mol
2-(4-((7-CHLORO-2-QUINOXALINYL)OXY)-PHENOXY)-PROPIONIC ACID
CAS No.: 157435-10-4
Main Products
VCID: VC0188095
Molecular Formula: C17H13ClN2O4
Molecular Weight: 344.7 g/mol
CAS No. | 157435-10-4 |
---|---|
Product Name | 2-(4-((7-CHLORO-2-QUINOXALINYL)OXY)-PHENOXY)-PROPIONIC ACID |
Molecular Formula | C17H13ClN2O4 |
Molecular Weight | 344.7 g/mol |
IUPAC Name | 2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid |
Standard InChI | InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22) |
Standard InChIKey | NUQZXROIVGBRGR-UHFFFAOYSA-N |
SMILES | CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |
Canonical SMILES | CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |
Synonyms | NSC-697887 |
PubChem Compound | 148183 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume